molecular formula C19H13Cl2NO2 B4864771 4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B4864771
M. Wt: 358.2 g/mol
InChI Key: BGLHRAOWIVXNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group and a hydroxybenzoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves the reaction of 2-alkynylanilines with ketones. This process can be catalyzed by Brønsted acids or Lewis acids, such as p-toluenesulfonic acid monohydrate or FeCl3, under reflux conditions in ethanol or toluene . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For instance, it may act on the central nervous system by modulating neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorophenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and dichlorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-7-hydroxy-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO2/c20-15-5-1-3-11(18(15)21)14-9-17(24)22-19-12-4-2-6-16(23)10(12)7-8-13(14)19/h1-8,14,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLHRAOWIVXNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=C(C=C2)C(=CC=C3)O)NC1=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 2
4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 3
4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 4
4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 5
4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 6
4-(2,3-DICHLOROPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.